

Application Notes and Protocols for Organic Synthesis Using Biphenyl-4-sulfonic Acid

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Compound of Interest

Compound Name: *4-Biphenylsulfonic acid*

Cat. No.: *B146851*

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This document provides detailed application notes and experimental protocols for the use of Biphenyl-4-sulfonic acid as a catalyst in various organic syntheses. Biphenyl-4-sulfonic acid is a strong, water-soluble Brønsted acid catalyst that can be effectively utilized in a range of acid-catalyzed reactions. Its biphenyl backbone may offer unique solubility and steric properties compared to other sulfonic acid catalysts.

The following sections detail the application of Biphenyl-4-sulfonic acid in several key organic transformations. The provided protocols are representative methodologies based on the established reactivity of analogous sulfonic acid catalysts. Researchers should consider these as starting points for optimization.

Fischer Esterification of Carboxylic Acids

Biphenyl-4-sulfonic acid is an effective catalyst for the Fischer esterification of carboxylic acids with alcohols to produce esters, which are valuable intermediates in the pharmaceutical and fine chemical industries. The reaction proceeds under milder conditions compared to traditional methods using strong mineral acids, and the catalyst's organic nature can improve solubility in organic solvents.

Quantitative Data Summary

Entry	Carboxylic Acid	Alcohol	Catalyst Loading (mol%)	Temperature (°C)	Time (h)	Yield (%)
1	Benzoic Acid	Ethanol	5	80	6	>95
2	Acetic Acid	1-Butanol	5	100	4	>95
3	Phenylacetic Acid	Methanol	5	65	8	>90
4	Adipic Acid	Ethanol	10	80	12	>90 (diethyl adipate)

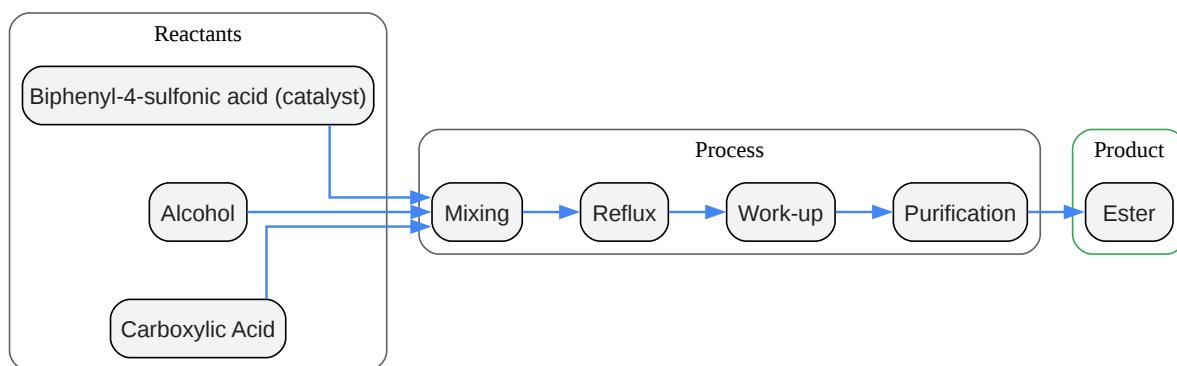
Note: The data presented are representative yields achievable with sulfonic acid catalysts under optimized conditions.

Experimental Protocol: Synthesis of Ethyl Benzoate

- To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid (1.22 g, 10 mmol) and absolute ethanol (20 mL).
- Stir the mixture until the benzoic acid is completely dissolved.
- Add Biphenyl-4-sulfonic acid (0.117 g, 0.5 mmol, 5 mol%).
- Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Remove the ethanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in diethyl ether (30 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to neutralize the unreacted acid and the catalyst.

- Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude ethyl benzoate.
- Purify the crude product by vacuum distillation to yield pure ethyl benzoate.

Reaction Workflow



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Caption: Workflow for Fischer Esterification.

Pechmann Condensation for Coumarin Synthesis

Biphenyl-4-sulfonic acid can catalyze the Pechmann condensation, a classic method for the synthesis of coumarins from phenols and β -ketoesters.^{[1][2][3][4][5][6][7][8][9]} Coumarins are an important class of compounds with diverse biological activities.

Quantitative Data Summary

Entry	Phenol	β -Ketoester	Catalyst Loading (mol%)	Temperature (°C)	Time (h)	Yield (%)
1	Resorcinol	Ethyl acetoacetate	10	120	2	>95
2	Phenol	Ethyl acetoacetate	10	100	4	~70-80
3	m-Cresol	Ethyl benzoylacetate	10	130	5	~85-90
4	Phloroglucinol	Ethyl acetoacetate	15	110	3	>90

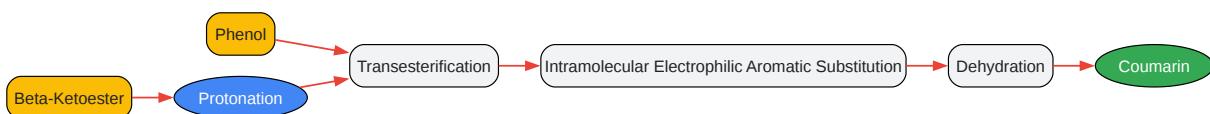
Note: The data presented are representative yields achievable with sulfonic acid catalysts under optimized conditions.

Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin

- In a 50 mL round-bottom flask, place resorcinol (1.10 g, 10 mmol) and Biphenyl-4-sulfonic acid (0.234 g, 1 mmol, 10 mol%).
- Heat the mixture in an oil bath to 120°C.
- To the molten mixture, add ethyl acetoacetate (1.30 g, 10 mmol) dropwise with constant stirring.
- Continue heating and stirring at 120°C for 2 hours.
- Monitor the reaction by TLC until the starting material is consumed.

- Cool the reaction mixture to room temperature, which should solidify.
- Add cold water (20 mL) to the flask and break up the solid.
- Filter the crude product, wash with cold water, and dry.
- Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin as a white solid.

Reaction Mechanism



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Caption: Mechanism of Pechmann Condensation.

Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmaceutical applications. Biphenyl-4-sulfonic acid can serve as an efficient catalyst for the condensation of 1,2-diamines with 1,2-dicarbonyl compounds to afford quinoxalines.[10][11][12][13][14][15][16][17][18]

Quantitative Data Summary

Entry	1,2-Diamine	1,2-Dicarboxyl	Catalyst Loading (mol%)	Solvent	Temperature (°C)	Time (h)	Yield (%)
1	0-Phenylenediamine	Benzil	10	Ethanol	25	2	>95
2	4,5-Dimethyl-1,2-phenylenediamine	Benzil	10	Ethanol	25	2.5	>95
3	o-Phenylenediamine	Butanedione	10	Ethanol	25	3	>90
4	1,2-Diaminonaphthalene	Benzil	10	Ethanol	50	4	>90

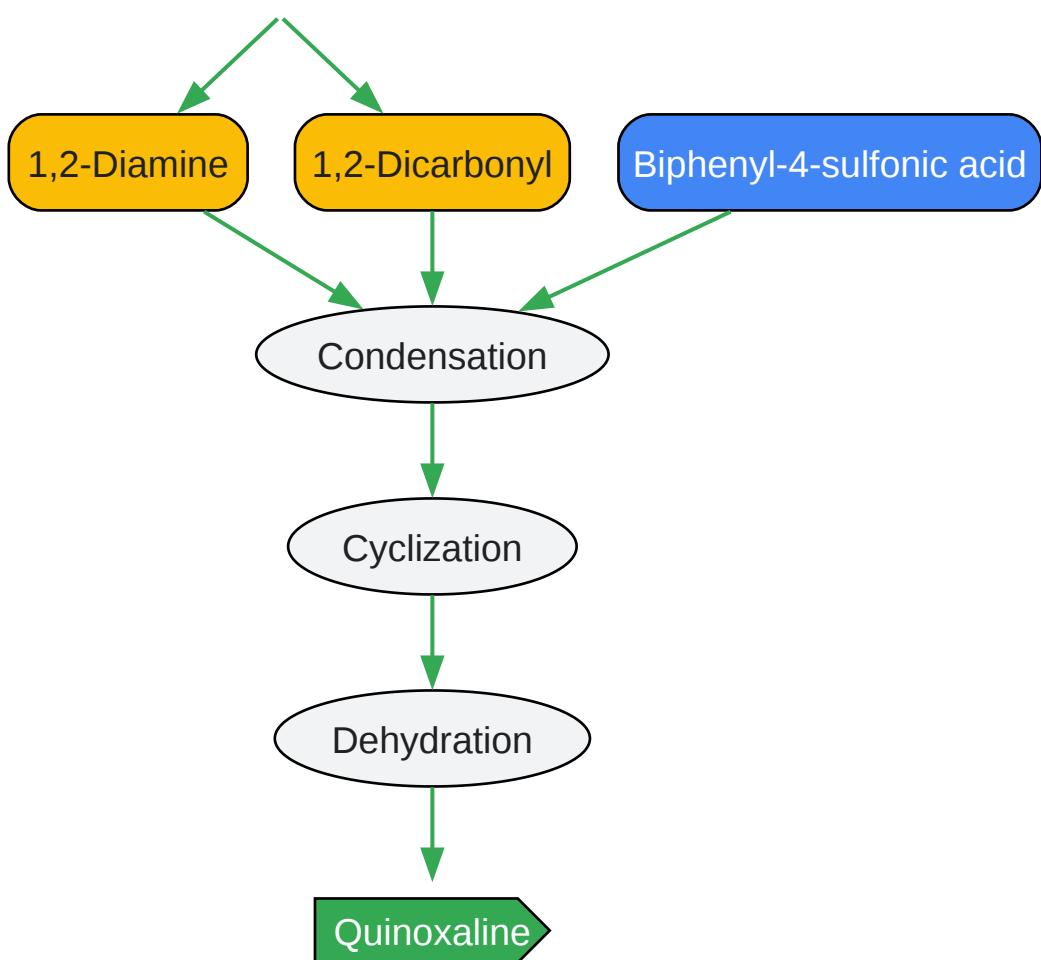
Note: The data presented are representative yields achievable with sulfonic acid catalysts under optimized conditions.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

- In a 50 mL round-bottom flask, dissolve o-phenylenediamine (0.108 g, 1 mmol) and benzil (0.210 g, 1 mmol) in ethanol (10 mL).
- Add Biphenyl-4-sulfonic acid (0.023 g, 0.1 mmol, 10 mol%) to the solution.
- Stir the reaction mixture at room temperature for 2 hours.
- Monitor the reaction by TLC.

- Upon completion, the product will precipitate from the solution.
- Filter the solid product and wash with a small amount of cold ethanol.
- Dry the product to obtain pure 2,3-diphenylquinoxaline. Further purification can be achieved by recrystallization from ethanol if necessary.

Logical Relationship of Synthesis



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Caption: Synthesis of Quinoxalines.

Synthesis of Bis(indolyl)methanes

Bis(indolyl)methanes are compounds of interest due to their potential anticancer and other biological activities. Their synthesis is typically achieved through the electrophilic substitution of indoles with aldehydes or ketones, a reaction that can be efficiently catalyzed by Biphenyl-4-sulfonic acid.[19][20][21][22][23][24][25]

Quantitative Data Summary

Entry	Indole	Aldehyde	Catalyst Loading (mol%)	Temperature (°C)	Time (min)	Yield (%)
1	Indole	Benzaldehyde	5	25	15	>95
2	2-Methylindole	4-Chlorobenzaldehyde	5	25	20	>95
3	Indole	4-Nitrobenzaldehyde	5	25	10	>90
4	Indole	Butyraldehyde	5	25	30	>90

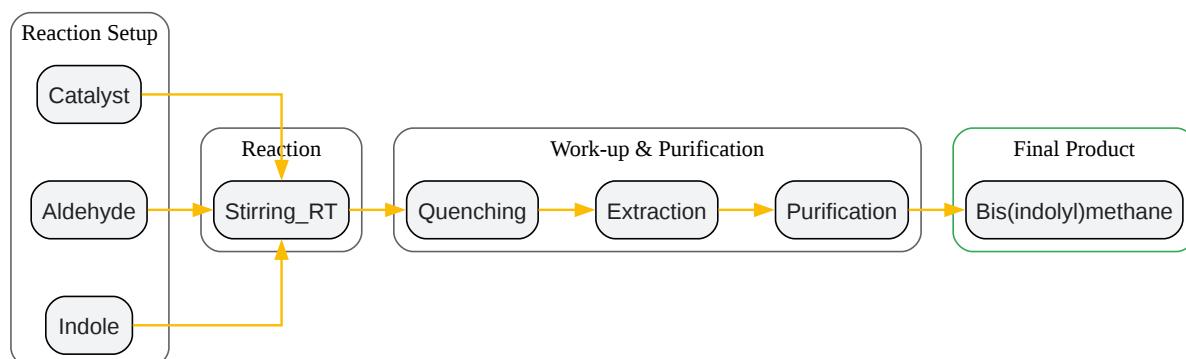
Note: The data presented are representative yields achievable with sulfonic acid catalysts under optimized conditions.

Experimental Protocol: Synthesis of 3,3'-(Phenyl)methylene)bis(1H-indole)

- To a stirred solution of indole (0.234 g, 2 mmol) in acetonitrile (10 mL) in a 50 mL round-bottom flask, add benzaldehyde (0.106 g, 1 mmol).
- Add Biphenyl-4-sulfonic acid (0.012 g, 0.05 mmol, 5 mol%) to the mixture.
- Stir the reaction at room temperature for 15 minutes.
- Monitor the progress of the reaction by TLC.

- After completion, add water (10 mL) to the reaction mixture.
- Extract the product with ethyl acetate (2 x 15 mL).
- Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
- Filter and concentrate the organic layer under reduced pressure.
- Purify the crude product by recrystallization from ethanol to afford the pure bis(indolyl)methane.

Experimental Workflow



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Caption: Workflow for Bis(indolyl)methane Synthesis.

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